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Compound of Interest

Compound Name: 8-AZido-octanoyl-OSu

cat. No.: B15566161

Introduction to 8-Azido-octanoyl-OSu

8-Azido-octanoyl-OSu, also known as 8-Azidooctanoic acid N-hydroxysuccinimide ester, is a
chemical tool that bridges conventional amine chemistry with the powerful and specific field of
"click chemistry”. It possesses two key functional groups:

e An N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines,
such as the side chain of lysine residues and the N-terminus of proteins, to form stable
amide bonds.[1][2][3]

o Aterminal azide (Ns3) group: This small, bioorthogonal handle remains inert during the initial
conjugation step and is poised for highly specific ligation reactions with alkyne-containing
molecules.[4][5]

This dual functionality allows for a precise, two-step labeling strategy. First, the biomolecule of
interest is tagged with an azide group using the NHS ester. Second, a probe molecule
containing a compatible alkyne or cyclooctyne group is "clicked" onto the azide, enabling the
attachment of various functionalities like fluorophores, biotin tags, or therapeutic drug payloads.

[1][2]

Core Properties and Specifications

The physical and chemical properties of the parent compound, 8-Azidooctanoic acid, are
summarized below. These characteristics are fundamental to its handling, storage, and
reactivity in experimental settings.
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Property Value Source
Chemical Formula CsH15N302 [6]
Molecular Weight 185.22 g/mol [6]

CAS Number 217180-76-2 [4][6]
Appearance Crystalline solid or oil

- Soluble in organic solvents
Solubility (DMSO, DMF) [3]

Storage Conditions Store at -20°C, desiccated.[3]

Note: The properties listed are for the parent carboxylic acid. The OSu ester is moisture-
sensitive and should be handled accordingly to prevent hydrolysis.[3][7]

Mechanism of Bioconjugation

The utility of 8-Azido-octanoyl-OSu lies in its sequential and orthogonal reaction capabilities.

Step 1: Amine Acylation

The bioconjugation process begins with the reaction of the NHS ester with primary amines on
the target biomolecule.

e Reaction Specificity: NHS esters are highly reactive towards nucleophilic primary amines
found on lysine residues and the N-termini of proteins.[1][8] While reactions with other
nucleophilic residues like serine, threonine, and tyrosine can occur, they are generally less
significant under controlled conditions.[8][9]

o Optimal Conditions: This reaction is most efficient in aqueous buffers at a slightly alkaline pH
of 7 to 9.[1][3] At this pH, a sufficient portion of the primary amines are deprotonated and
thus nucleophilic, while the rate of NHS ester hydrolysis remains manageable.[10][11]

o Buffer Considerations: It is critical to avoid buffers containing primary amines, such as Tris
(tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule
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for reaction with the NHS ester, reducing labeling efficiency.[3][7] Phosphate-buffered saline
(PBS) or bicarbonate buffers are recommended.[3][10]
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Figure 1: Workflow for NHS ester-mediated protein labeling.

Step 2: Bioorthogonal Click Chemistry

Once the azide handle is installed, it can be conjugated to a molecule containing a compatible
alkyne group. This is achieved via one of two primary "click chemistry" pathways.

This highly efficient reaction forms a stable triazole linkage between the azide-modified
biomolecule and a terminal alkyne probe.[1][12]

o Catalyst: Requires a Copper(l) catalyst, typically generated in situ from a Cu(ll) salt (e.qg.,
CuSO0a4) and a reducing agent (e.g., sodium ascorbate).[2]

» Ligands: Copper-chelating ligands such as THPTA (tris(3-
hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-
yl)methyl)amine) are often used to stabilize the Cu(l) oxidation state and improve reaction
efficiency.[13][14]
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o Applications: Due to the potential cytotoxicity of copper, CUAAC is primarily used for in vitro
conjugations of purified biomolecules.[15]

A major advancement in click chemistry, SPAAC eliminates the need for a cytotoxic copper
catalyst, making it ideal for applications in living systems.[13]

e Mechanism: The reaction is driven by the high ring strain of a cyclooctyne derivative, such as
dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]Jnonyne (BCN).[4][16]

o Biocompatibility: The absence of a copper catalyst makes SPAAC a truly bioorthogonal
reaction suitable for labeling molecules on the surface of or inside living cells.[15]

» Kinetics: Reaction rates are generally very fast at room temperature, leading to high yields of
the conjugated product.

Starting Material CuAAC Pathway SPAAC Pathway

Strain-Promoted
(Copper-Free)

Cu(l) Catalyst
+ Ligand (THPTA)

1n vivo / in vitro
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Figure 2: Click chemistry pathways for azide modification.

Experimental Protocols

The following sections provide detailed methodologies for labeling a protein with 8-Azido-

octanoyl-OSu and subsequent conjugation via CUAAC or SPAAC.

Protocol 1: Protein Labeling with 8-Azido-octanoyl-OSu

This protocol details the first step: installing the azide handle onto the target protein.

A. Materials Required

Protein of interest (1-10 mg/mL)
8-Azido-octanoyl-OSu

Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer with 0.15 M NacCl, pH 7.2-
8.0.[3]

Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[3]

Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette appropriate for the
protein size.[2]

. Procedure

Prepare Protein: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10
mg/mL. If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction
Buffer using a desalting column or dialysis.[3]

Prepare Crosslinker Stock: Immediately before use, prepare a 10 mM stock solution of 8-
Azido-octanoyl-OSu in anhydrous DMSO or DMF. Do not store the stock solution, as the
NHS ester hydrolyzes in the presence of moisture.[3]

Calculate Reagent Volume: Determine the volume of the crosslinker stock solution needed. A
10- to 20-fold molar excess of the reagent over the protein is a common starting point.[3] The
optimal ratio may need to be determined empirically.
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Reaction: Add the calculated volume of the crosslinker stock solution to the protein solution
while gently vortexing. Ensure the final concentration of organic solvent does not exceed
10% of the total reaction volume.[3]

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on
ice.[3] Incubation on ice may help preserve the stability of sensitive proteins.

Purification: Remove excess, non-reacted 8-Azido-octanoyl-OSu and the NHS byproduct
by passing the reaction mixture through a desalting column or by dialyzing against an
appropriate buffer (e.g., PBS).

Characterization (Optional): The degree of labeling can be confirmed by mass spectrometry.
The azide-labeled protein is now ready for click chemistry or can be stored under conditions
optimal for the native protein.[2]

Protocol 2: Conjugation via CUAAC (Click Reaction)

This protocol describes the conjugation of an alkyne-containing probe to the azide-labeled

protein.

A. Materials Required

Azide-labeled protein

Alkyne-containing probe (e.g., alkyne-fluorophore)

Copper(ll) Sulfate (CuSOa) solution (e.g., 50 mM in water)

Sodium Ascorbate solution (e.g., 500 mM in water, prepare fresh)[2]

Copper Ligand (e.g., 200 mM THPTA in water)

DMSO (for dissolving the probe if necessary)

Desalting column or dialysis equipment

B. Procedure
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e Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final
concentration ~1-5 mg/mL), the alkyne-probe (2- to 5-fold molar excess over the protein),
and the THPTA ligand (final concentration ~1 mM).[2]

o Prepare Catalyst: In a separate tube, premix the CuSOa solution (to a final concentration of 1
mM) and the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).

[2]

« Initiate Reaction: Add the CuSOa4/sodium ascorbate mixture to the protein solution to start the
click reaction.[2]

 Incubation: Incubate for 1-2 hours at room temperature. If using a light-sensitive probe,
protect the reaction from light.[2]

« Purification: Purify the final conjugate from excess reagents and catalyst using a desalting
column or dialysis.

o Characterization: Analyze the final product by methods such as SDS-PAGE (to observe a
mobility shift) and UV-Vis spectrophotometry (to determine labeling efficiency if using a
chromophore/fluorophore).

Protocol 3: Conjugation via SPAAC (Copper-Free Click
Reaction)

This protocol is for conjugating a strained-cyclooctyne probe to the azide-labeled protein.

A. Materials Required

Azide-labeled protein

Cyclooctyne probe (e.g., DBCO-drug linker)

Reaction Buffer (e.g., PBS, pH 7.4)[16]

DMSO (for dissolving the probe if necessary)

Desalting column or dialysis equipment

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Labeling_with_Azido_NHS_Esters.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Labeling_with_Azido_NHS_Esters.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Labeling_with_Azido_NHS_Esters.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Protein_Labeling_with_Azido_NHS_Esters.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7444748/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

B. Procedure

e Prepare Probe Stock: Prepare a stock solution of the DBCO- or BCN-containing probe in

DMSO (e.g., 20-30 mM).[16]

e Reaction: To the azide-functionalized protein in Reaction Buffer, add the cyclooctyne probe

stock solution. A 3- to 20-fold molar excess of the probe is typically used.[16] The final

DMSO concentration should ideally be kept below 5-10%.

 Incubation: Incubate the reaction for 2-4 hours at room temperature.[12] Some reactions

may be performed overnight at 4°C for sensitive proteins or to ensure complete reaction.

 Purification: Remove the excess probe using a desalting column or dialysis.[16]

» Characterization: Analyze the final conjugate as described for the CuAAC protocol.

Comparative Data and Applications

The choice between CUAAC and SPAAC depends entirely on the experimental context,

particularly the tolerance of the system to copper.

Feature

Copper-Catalyzed
(CuAAC)

Strain-Promoted (SPAAC)

Catalyst

Cu(l), generated from Cu(ll) +
reducing agent.[13]

None required.

Biocompatibility

Limited; copper is toxic to living
cells.[15]

High; suitable for in vivo and

live-cell labeling.[13]

Reaction Speed

Very fast with appropriate
ligands.[13]

Fast, dependent on the

specific cyclooctyne used.[13]

Required Probe

Terminal Alkyne

Strained Cyclooctyne (e.g.,
DBCO, BCN).[4][16]

Primary Use Case

In vitro conjugation of purified

molecules.[12]

Live-cell imaging, in vivo

chemistry.[13]
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Applications in Research and Drug Development

The versatility of 8-Azido-octanoyl-OSu has led to its adoption in numerous advanced
applications:

e Antibody-Drug Conjugates (ADCSs): This linker is used to attach potent cytotoxic drugs to
monoclonal antibodies. The antibody targets a tumor-specific antigen, and after
internalization, the drug is released, minimizing systemic toxicity.[1][16] The click chemistry
step provides a reliable method for payload conjugation.

e Proteomics and Activity-Based Protein Profiling (ABPP): Proteins can be tagged with the
azide handle in situ or in vitro, followed by conjugation to reporter tags (like biotin) for
enrichment and subsequent identification by mass spectrometry.[9]

e Fluorescence Imaging: Fluorophores containing an alkyne or DBCO group can be attached
to azide-labeled biomolecules, enabling their visualization and tracking in fixed or living cells
(using SPAAC).[13]

o Surface Immobilization: Biomolecules can be covalently attached to surfaces functionalized
with alkynes or cyclooctynes, which is useful for developing diagnostic arrays and
biosensors.[1]

Step 1:
NHS Ester
Reaction

Step 2:
Click

Click to download full resolution via product page

Figure 3: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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